Methyl 6-iodo-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-iodo-2-methylnicotinate is an organic compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-iodo-2-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the following steps:
Iodination: 6-methylnicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Esterification: The iodinated product is then esterified using methanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinates.
Scientific Research Applications
Methyl 6-iodo-2-methylnicotinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-iodo-2-methylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through the modulation of biological pathways involving nicotinic acid derivatives. The compound may influence cellular processes by binding to receptors or enzymes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Methyl 2-iodo-6-methylnicotinate: A closely related compound with similar chemical properties.
Uniqueness
Methyl 6-iodo-2-methylnicotinate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 6-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 |
InChI Key |
KENJXEANVZCLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.